molecular formula C13H17N3S B1483481 (1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine CAS No. 2098104-30-2

(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine

Cat. No. B1483481
CAS RN: 2098104-30-2
M. Wt: 247.36 g/mol
InChI Key: ZAIMXIZYLLBGPP-UHFFFAOYSA-N
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Description

(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine, commonly referred to as CPTP, is a synthetic compound that has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. CPTP has been found to have multiple biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects. In addition, CPTP has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s.

Scientific Research Applications

Organic Synthesis Techniques

In the realm of organic synthesis, the ambient-temperature synthesis of novel pyrazolyl methanamines has been reported. For instance, a novel (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine was synthesized with an 81% yield through a condensation reaction, showcasing the efficiency of these methodologies in producing pyrazolyl derivatives (Becerra, Cobo, & Castillo, 2021). This highlights the potential of such compounds in the development of novel chemical entities.

Enzyme Inhibitory Activity

Compounds containing the thiophene and pyrazole moieties have been explored for their enzyme inhibitory activities. A study designed and evaluated 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives for their in vitro enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), finding significant inhibitory activities and suggesting potential therapeutic applications (Cetin, Türkan, Bursal, & Murahari, 2021).

Antidepressant Activity

Thiophene-based pyrazolines have been synthesized and evaluated for their antidepressant activity. A specific derivative reduced immobility time significantly in animal models, indicating its potential as a therapeutic agent for depression (Mathew, Suresh, & Anbazhagan, 2014).

Antimicrobial Activity

Pyrazoline derivatives have also been synthesized and evaluated for their antibacterial activities. Certain compounds demonstrated promising antibacterial activity against a range of bacteria, showcasing the potential of these compounds in addressing antimicrobial resistance (Rani & Mohamad, 2014).

properties

IUPAC Name

(2-cyclopentyl-5-thiophen-3-ylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c14-8-12-7-13(10-5-6-17-9-10)15-16(12)11-3-1-2-4-11/h5-7,9,11H,1-4,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIMXIZYLLBGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)C3=CSC=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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